2-Oxo-2-phenyl-ethanesulfonyl chloride

Description

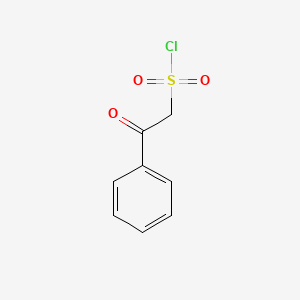

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-phenylethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c9-13(11,12)6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCUBAFNHIFJAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Oxo-2-phenyl-ethanesulfonyl chloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Oxo-2-phenyl-ethanesulfonyl chloride, a bifunctional molecule featuring both a keto group and a reactive sulfonyl chloride moiety, is a versatile building block in modern organic synthesis. Its unique chemical architecture allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its utility in the field of drug discovery and development.

Chemical Structure and Identification

2-Oxo-2-phenyl-ethanesulfonyl chloride possesses a phenyl ring connected to a two-carbon chain containing a ketone and a sulfonyl chloride functional group.

Molecular Formula: C₈H₇ClO₃S

Molecular Weight: 218.66 g/mol

Canonical SMILES: C1=CC=C(C=C1)C(=O)CS(=O)(=O)Cl

InChI Key: InChI=1S/C8H7ClO3S/c9-13(11,12)7-8(10)6-4-2-1-3-5-6/h1-5H,7H2

Chemical Structure Diagram:

Caption: Chemical structure of 2-Oxo-2-phenyl-ethanesulfonyl chloride.

Physicochemical and Spectroscopic Properties

Due to its reactive nature, detailed experimental data for the isolated compound is limited. The following properties are based on data for structurally similar compounds and predicted values.

| Property | Value/Description | Source |

| Physical State | Expected to be a solid at room temperature. | Inferred from similar compounds |

| Solubility | Likely soluble in aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. | Inferred from reactivity |

| ¹H NMR | Aromatic protons (multiplet, ~7.4-8.0 ppm), Methylene protons (singlet, ~4.5-5.0 ppm). | Predicted |

| ¹³C NMR | Carbonyl carbon (~190-195 ppm), Aromatic carbons (~128-135 ppm), Methylene carbon (~60-65 ppm). | Predicted |

| IR Spectroscopy (cm⁻¹) | ~1680-1700 (C=O stretch), ~1370 & ~1180 (asymmetric and symmetric SO₂ stretch), ~750 (S-Cl stretch). | Predicted |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns including loss of SO₂, Cl, and the entire sulfonyl chloride group. | Predicted |

Synthesis of 2-Oxo-2-phenyl-ethanesulfonyl chloride

A reliable method for the synthesis of 2-oxo-2-phenyl-ethanesulfonyl chloride and its derivatives involves a two-step process starting from the corresponding acetophenone[2].

Reaction Scheme:

Sources

Solubility & Handling of Phenacylsulfonyl Chloride (2-Oxo-2-phenyl-ethanesulfonyl chloride)

Executive Summary

Phenacylsulfonyl chloride (IUPAC: 2-Oxo-2-phenyl-ethanesulfonyl chloride) is a reactive sulfonyl chloride intermediate used primarily in the synthesis of sulfonamides and heterocyclic compounds. Characterized by an

This technical guide provides a definitive solubility profile, stability analysis, and handling protocols for researchers utilizing this compound in drug discovery and organic synthesis.

Key Chemical Data:

-

Formula:

-

Molecular Weight: 218.66 g/mol

-

Physical State: Solid (Melting Point: ~88°C)

-

Primary Reactivity: Electrophilic sulfonylation; susceptible to hydrolysis.

Solubility Profile & Solvent Compatibility[1]

The solubility of phenacylsulfonyl chloride is governed by its polar sulfonyl and carbonyl groups, making it highly soluble in polar aprotic and chlorinated solvents, but poorly soluble in non-polar alkanes.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Status | Technical Notes |

| Chlorinated | Dichloromethane (DCM) | High (>200 mg/mL) | Recommended | Ideal reaction solvent. Excellent solubilization of the sulfonyl chloride. |

| Chlorinated | Chloroform ( | High | Recommended | Alternative to DCM; useful for NMR analysis. |

| Ethers | Tetrahydrofuran (THF) | High | Recommended | Must be anhydrous. Excellent for reactions requiring polar conditions. |

| Ethers | 1,4-Dioxane | High | Recommended | Useful for higher temperature reactions. |

| Esters | Ethyl Acetate (EtOAc) | Good | Compatible | Good for workup/extraction. Can be used as a reaction solvent. |

| Polar Aprotic | Acetonitrile (MeCN) | Good | Compatible | Suitable for polar reactions; ensure dryness to prevent hydrolysis. |

| Aromatics | Toluene | Moderate | Compatible | Soluble, especially upon heating. Useful for reflux conditions. |

| Alkanes | Hexanes / Heptane | Poor (<10 mg/mL) | Precipitant | Used to precipitate the product or wash away non-polar impurities. |

| Protic | Water | Reactive | FORBIDDEN | Rapid hydrolysis to phenacylsulfonic acid and HCl. |

| Alcohols | Methanol / Ethanol | Reactive | FORBIDDEN | Rapid solvolysis to sulfonate esters. |

Mechanistic Insight: The "Good Solvent" Criteria

For phenacylsulfonyl chloride, a "good" solvent must meet two criteria:

-

Dipole Interaction: It must be sufficiently polar to interact with the sulfonyl (

) and carbonyl ( -

Nucleophilic Inertness: It must lack nucleophilic -OH or -NH groups. The sulfur atom in the sulfonyl chloride is highly electrophilic. Solvents like water or methanol will attack the sulfur, displacing the chloride ion and destroying the reagent.

Stability & Handling Protocols

Hydrolysis and Degradation

Phenacylsulfonyl chloride is moisture-sensitive. The electron-withdrawing effect of the adjacent carbonyl group makes the sulfonyl chloride particularly reactive. Upon contact with water, it degrades into 2-oxo-2-phenylethanesulfonic acid and hydrochloric acid .

Visual Indicator of Degradation:

-

Fuming: The release of HCl gas (visible as white fumes in moist air) indicates significant hydrolysis.

-

Acidity: An aqueous suspension that turns litmus paper red immediately suggests the compound has degraded to the sulfonic acid.

Storage Recommendations

-

Temperature: Store at -20°C (Freezer).

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

-

Container: Tightly sealed glass vial with a PTFE-lined cap.

Experimental Protocols

Protocol A: Qualitative Solubility Assessment (Visual Method)

Use this protocol to verify solvent compatibility before scaling up reactions.

Materials:

-

Phenacylsulfonyl chloride (10 mg)

-

Test Solvent (1 mL)

-

Glass vial (4 mL)

Procedure:

-

Weigh 10 mg of phenacylsulfonyl chloride into a dry glass vial.

-

Add 0.5 mL of the test solvent.

-

Observation 1: Swirl gently. If the solid disappears immediately, solubility is High .

-

If solid remains, add another 0.5 mL (Total 1 mL).

-

Observation 2: If solid dissolves, solubility is Moderate .

-

If solid persists, heat gently to 40°C (using a heat block).

-

Observation 3: If solid dissolves upon heating, solubility is Temperature-Dependent .

-

Self-Validation: If the solvent becomes warm or emits gas (bubbles) without external heating, a reaction is occurring (incompatible solvent).

Protocol B: Standard Sulfonylation Reaction in DCM

This protocol demonstrates the compound's solubility and utility in a typical synthesis workflow.

Reagents:

-

Phenacylsulfonyl chloride (1.0 equiv)

-

Primary Amine (

) (1.0 equiv) -

Triethylamine (

) (1.2 equiv) -

Dichloromethane (DCM) (Anhydrous)

Workflow:

-

Dissolution: Dissolve the amine and triethylamine in anhydrous DCM (Concentration ~0.2 M). Ensure the solution is clear.

-

Addition: Cool the solution to 0°C. Add phenacylsulfonyl chloride portion-wise.

-

Note: The chloride should dissolve rapidly in the DCM.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT).

-

Monitoring: Monitor by TLC (EtOAc/Hexane system). The starting chloride spot should disappear.

-

Workup: Wash the DCM layer with water (to remove salts), dry over

, and concentrate.

Visualizations

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Purification).

Figure 1: Decision tree for selecting solvents based on experimental needs (Reaction vs. Purification).

Reactivity & Degradation Pathway

This diagram illustrates the critical hydrolysis pathway that researchers must avoid by using anhydrous solvents.

Figure 2: Hydrolysis pathway. Contact with moisture converts the active chloride into the inactive sulfonic acid and corrosive HCl.

References

-

Reagents for Organic Synthesis, Vol 3. Phenacylsulfonyl chloride (

-Acetophenonesulfonyl chloride). Wiley, 1971. -

BenchChem Technical Guide . Solubility Profile of Sulfonyl Chlorides in Organic Solvents. Accessed 2026.[1]

-

Santa Cruz Biotechnology . 2-Phenyl-ethanesulfonyl chloride (Related Structure Data). Accessed 2026.[1]

-

MDPI . Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. Int. J. Mol. Sci. 2008.

Sources

Reactivity profile of 2-Oxo-2-phenyl-ethanesulfonyl chloride vs benzenesulfonyl chloride

An In-depth Technical Guide to the Reactivity Profile of 2-Oxo-2-phenyl-ethanesulfonyl chloride vs. Benzenesulfonyl chloride

Executive Summary

In the landscape of modern drug discovery and organic synthesis, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, core motifs in a multitude of therapeutic agents.[1] The choice of the sulfonylating agent is a critical decision that dictates reaction kinetics, substrate scope, and the potential for downstream functionalization. This guide provides a detailed comparative analysis of two key sulfonylating agents: the workhorse benzenesulfonyl chloride and the activated, bifunctional 2-oxo-2-phenyl-ethanesulfonyl chloride . By dissecting their electronic and steric properties, we aim to provide researchers with the foundational knowledge and practical insights required to select the optimal reagent for their specific synthetic challenges. We will explore the profound impact of the α-keto functionality on the reactivity of the sulfonyl chloride moiety, contrasting it with the well-established behavior of its parent aromatic analogue.

Foundational Analysis: Structure and Electronic Architecture

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. This, in turn, is dictated by the electronic nature of the substituents attached to the sulfonyl group.

Benzenesulfonyl chloride serves as our baseline. It is a viscous, colorless oil that is widely used in organic synthesis.[2][3] The phenyl ring, directly attached to the sulfonyl group, exerts a moderate electron-withdrawing inductive effect, rendering the sulfur atom susceptible to nucleophilic attack.

2-Oxo-2-phenyl-ethanesulfonyl chloride , on the other hand, incorporates a powerful electron-withdrawing group, a benzoyl group, separated from the sulfonyl moiety by a methylene (-CH₂) spacer. This structural modification dramatically alters the electronic landscape of the molecule and, consequently, its chemical reactivity.

Caption: Electronic effects on sulfonyl sulfur electrophilicity.

The key distinction lies in the potent inductive electron withdrawal (-I effect) of the α-keto group in 2-oxo-2-phenyl-ethanesulfonyl chloride. This effect cascades through the methylene bridge to the sulfonyl sulfur, significantly depleting its electron density and making it substantially more electrophilic than the sulfur atom in benzenesulfonyl chloride.

Comparative Reactivity Profile

This fundamental electronic difference manifests in a stark contrast in reactivity towards nucleophiles.

| Feature | Benzenesulfonyl Chloride | 2-Oxo-2-phenyl-ethanesulfonyl chloride | Rationale & Implications for Synthesis |

| Electrophilicity of Sulfur | Moderate | High to Very High | The α-keto group's strong inductive effect makes the sulfur a much "harder" electrophile. This leads to significantly faster reaction rates. |

| Typical Reaction Conditions | Often requires heating or extended reaction times with less reactive nucleophiles. | Reactions often proceed rapidly at or below room temperature. | Milder conditions can be employed, preserving sensitive functional groups elsewhere in the molecule. Reaction times are often drastically reduced. |

| Substrate Scope | Good, but may struggle with weakly nucleophilic amines or sterically hindered alcohols. | Broader scope for challenging nucleophiles due to higher intrinsic reactivity. | Enables the sulfonylation of previously unreactive or poorly reactive substrates, expanding synthetic possibilities. |

| Side Reactivity | Primarily hydrolysis under aqueous basic conditions.[4][5] | Potential for umpolung reactivity at the α-carbon under basic conditions. | The α-protons are acidic and can be deprotonated to form an enolate, opening pathways for α-alkylation or other carbon-carbon bond-forming reactions.[6][7] This bifunctional nature is a key advantage. |

Mechanistic Considerations: The Sulfonylation Reaction

The reaction of sulfonyl chlorides with nucleophiles, such as primary and secondary amines, typically proceeds through a nucleophilic substitution pathway at the sulfur atom.[8] While a purely Sₙ2-like concerted mechanism is often depicted, an addition-elimination pathway via a trigonal bipyramidal intermediate is also considered plausible.

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. scilit.com [scilit.com]

- 6. NH2OH-HCl-Mediated Umpolung α-Methylsulfonylation of α-Sulfonyl Ketones with Methylsulfoxides: Synthesis of α,β-Bis-sulfonyl Arylketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

2-Oxo-2-phenyl-ethanesulfonyl chloride CAS 61489-04-7 physicochemical data

This in-depth technical guide focuses on 2-Oxo-2-phenyl-ethanesulfonyl chloride (commonly known as Phenacylsulfonyl chloride or Benzoylmethanesulfonyl chloride ).

Synonyms: Phenacylsulfonyl chloride; Benzoylmethanesulfonyl chloride;

Part 1: Executive Summary

2-Oxo-2-phenyl-ethanesulfonyl chloride is a bifunctional electrophile containing both a sulfonyl chloride moiety and an

Its reactivity is defined by two key features:

-

Electrophilicity: The sulfonyl chloride group is highly reactive toward nucleophiles (amines, alcohols).

-

C-H Acidity: The methylene group (

) flanked by the carbonyl and sulfonyl groups is significantly acidic (

Part 2: Physicochemical Data

The following data represents the purified crystalline solid.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 218.66 g/mol | |

| Appearance | Colorless to white crystalline needles | Recrystallized from benzene/hexane |

| Melting Point | 87.5 – 88.2 °C | Sharp melting point indicates high purity [1] |

| Solubility | Soluble in | Hydrolyzes in water |

| Stability | Moisture Sensitive; Corrosive | Decomposes to sulfonic acid and HCl |

| Reactivity Hazard | Lachrymator | Evolution of HCl gas upon hydrolysis |

Part 3: Synthesis & Manufacturing Workflow

The industrial and laboratory standard for synthesis is the Truce-Vriesen Method [1], which utilizes a dioxane-sulfotrioxide complex to sulfonate acetophenone, followed by chlorination.

Mechanistic Pathway (Graphviz)

Figure 1: Synthetic pathway via direct sulfonation and chlorination.

Critical Process Parameters

-

Temperature Control: The sulfonation step is exothermic. Maintenance at 0–5°C is critical to prevent disulfonation or polymerization.

-

Moisture Exclusion: The dioxane-SO

complex is instantly destroyed by water. All glassware must be flame-dried. -

Chlorination Choice: While

is effective,

Part 4: Reactivity & Applications

The Sulfa-Staudinger Cycloaddition

The most prominent application of this compound is the synthesis of

Experimental Protocol: Synthesis of a -Sultam

Objective: Synthesis of 1,4-diphenyl-3-benzoyl-azetidine-2-sulfone via [2+2] cycloaddition.

Reagents:

-

2-Oxo-2-phenyl-ethanesulfonyl chloride (1.0 eq)

-

N-Benzylideneaniline (Imine) (1.0 eq)

-

Triethylamine (1.1 eq)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation: Dissolve N-benzylideneaniline (1.81 g, 10 mmol) in 20 mL anhydrous DCM in a round-bottom flask under Nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add Triethylamine (1.5 mL, 11 mmol).

-

Dropwise Injection: Dissolve 2-Oxo-2-phenyl-ethanesulfonyl chloride (2.18 g, 10 mmol) in 10 mL DCM. Add this solution dropwise over 30 minutes.

-

Observation: The solution may turn yellow/orange due to the sulfene intermediate. A precipitate of triethylamine hydrochloride will form.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Wash the reaction mixture with water (

mL) to remove amine salts. Dry the organic layer over -

Purification: Evaporate the solvent. Recrystallize the residue from ethanol/hexane to obtain the

-sultam.

Reaction Network Diagram (Graphviz)

Figure 2: Divergent reactivity pathways controlled by base and nucleophile selection.

Part 5: Handling, Safety & Stability

Signal Word: DANGER

-

Corrosivity: Causes severe skin burns and eye damage (Category 1B).[1] The sulfonyl chloride hydrolyzes on skin contact to produce hydrochloric acid and the corresponding sulfonic acid.

-

Lachrymator: Vapors are highly irritating to eyes and respiratory tract. Handle only in a functioning fume hood.

-

Storage:

-

Store under inert gas (Argon/Nitrogen).

-

Temperature: 2–8°C (Refrigerator).

-

Keep tightly closed; moisture ingress converts the solid to a sticky, acidic gum (MP drops significantly).

-

References

-

Truce, W. E.; Vriesen, C. W. (1953).[2] Sulfonation of Ketones by Dioxane-Sulfotrioxide. Journal of the American Chemical Society, 75(20), 5032–5036.

-

Truce, W. E.; McManimie, R. J. (1954). The preparation of sulfones by the Friedel-Crafts reaction. Journal of the American Chemical Society, 76(22), 5745-5747.

-

Tsuge, O.; Iwanami, S. (1970). The Cycloaddition Reactions of Benzoylsulfene with Anils. Bulletin of the Chemical Society of Japan, 43(11), 3543-3549.

-

ChemicalBook. (n.d.). 2-Oxo-2-phenyl-ethanesulfonyl chloride Product Page.

Sources

Stability of 2-Oxo-2-phenyl-ethanesulfonyl chloride under ambient conditions

An In-Depth Technical Guide to the Stability of 2-Oxo-2-phenyl-ethanesulfonyl chloride Under Ambient Conditions

Authored by: Gemini, Senior Application Scientist

Abstract

2-Oxo-2-phenyl-ethanesulfonyl chloride, a key intermediate in synthetic organic chemistry and drug discovery, possesses a unique structural motif combining an α-keto group with a reactive sulfonyl chloride. This guide provides a comprehensive technical overview of the stability of this compound under ambient conditions. We will delve into the primary degradation pathways, including hydrolysis and thermal decomposition, and discuss the influence of the α-keto functionality on its reactivity. This document is intended to serve as a vital resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering field-proven insights and detailed experimental protocols for stability assessment and handling.

Introduction: The Duality of Reactivity and Instability

2-Oxo-2-phenyl-ethanesulfonyl chloride is a bifunctional molecule of significant interest. The electrophilic nature of the sulfur atom in the sulfonyl chloride group makes it a versatile precursor for the synthesis of sulfonamides and sulfonate esters, which are prominent scaffolds in many biologically active compounds.[1] However, this inherent reactivity also predisposes the molecule to degradation, posing challenges for its storage, handling, and use in multi-step syntheses.

The presence of an α-keto group introduces an additional layer of complexity to the molecule's stability profile. This electron-withdrawing group can influence the electrophilicity of the sulfonyl sulfur and potentially participate in or direct degradation pathways. Understanding the delicate balance between the desired reactivity and inherent instability is paramount for its effective utilization. This guide aims to provide a thorough understanding of the factors governing the stability of 2-oxo-2-phenyl-ethanesulfonyl chloride and to equip the scientific community with the knowledge to mitigate its degradation.

Core Principles of Sulfonyl Chloride Stability

The stability of sulfonyl chlorides, in general, is governed by their susceptibility to nucleophilic attack and thermal decomposition.[2] For 2-oxo-2-phenyl-ethanesulfonyl chloride, these general principles are applicable, with the added influence of the α-keto group.

Hydrolytic Instability: The Ubiquitous Challenge

The most common degradation pathway for sulfonyl chlorides under ambient conditions is hydrolysis.[3] The presence of atmospheric moisture is often sufficient to initiate this process, leading to the formation of the corresponding sulfonic acid.

The mechanism of hydrolysis for most alkanesulfonyl chlorides is believed to proceed through a bimolecular nucleophilic substitution (SN2) pathway.[4] In the case of 2-oxo-2-phenyl-ethanesulfonyl chloride, the reaction with water would yield 2-oxo-2-phenyl-ethanesulfonic acid and hydrochloric acid. The rate of hydrolysis is influenced by several factors, including pH and the presence of catalysts.[5][6]

The electron-withdrawing nature of the adjacent carbonyl group in 2-oxo-2-phenyl-ethanesulfonyl chloride is expected to increase the electrophilicity of the sulfonyl sulfur, potentially making it more susceptible to nucleophilic attack by water compared to simple alkanesulfonyl chlorides.

Caption: Proposed SN2 mechanism for the hydrolysis of 2-oxo-2-phenyl-ethanesulfonyl chloride.

Thermal Decomposition: A Latent Hazard

At elevated temperatures, sulfonyl chlorides can undergo thermal decomposition.[7] The decomposition pathways can be complex, involving either radical or ionic mechanisms, depending on the molecular structure and conditions.[8][9] Common decomposition byproducts include sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7]

For 2-oxo-2-phenyl-ethanesulfonyl chloride, the C-S bond and the S-Cl bond are potential sites of cleavage. The presence of the phenyl and keto groups may influence the preferred decomposition pathway. While specific data for this molecule is scarce, it is prudent to assume that elevated temperatures will accelerate its degradation.

Photochemical Stability

While less commonly the primary mode of degradation under standard laboratory conditions, some sulfonyl chlorides can be sensitive to light.[10] Photochemical degradation can proceed through radical mechanisms. For 2-oxo-2-phenyl-ethanesulfonyl chloride, the presence of the chromophoric phenyl and keto groups suggests a potential for photosensitivity. It is therefore advisable to store the compound in amber vials or otherwise protected from light.

Experimental Assessment of Stability

A thorough evaluation of the stability of 2-oxo-2-phenyl-ethanesulfonyl chloride requires a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive understanding of its degradation profile.

Forced Degradation Studies

Forced degradation studies are essential to identify the likely degradation products and pathways under various stress conditions.

Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare solutions of 2-oxo-2-phenyl-ethanesulfonyl chloride in an appropriate aprotic solvent (e.g., acetonitrile or dichloromethane) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Hydrolytic:

-

Acidic: Add 0.1 M HCl to the sample solution.

-

Neutral: Add purified water to the sample solution.

-

Basic: Add 0.1 M NaOH to the sample solution.

-

-

Oxidative: Add 3% H₂O₂ to the sample solution.

-

Thermal: Incubate the solid sample and the sample solution at elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C).

-

Photolytic: Expose the solid sample and the sample solution to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis: Utilize a stability-indicating analytical method, such as HPLC-UV or GC-MS, to monitor the disappearance of the parent compound and the appearance of degradation products.[11][12]

Caption: Workflow for forced degradation studies of 2-oxo-2-phenyl-ethanesulfonyl chloride.

Quantitative Analysis of Stability Under Ambient Conditions

To determine the shelf-life and appropriate storage conditions, a long-term stability study under controlled ambient conditions is necessary.

Experimental Protocol: Long-Term Stability Study

-

Sample Preparation: Package pure 2-oxo-2-phenyl-ethanesulfonyl chloride in amber glass vials with tightly sealed caps.

-

Storage Conditions: Store the vials under controlled ambient conditions (e.g., 25 °C / 60% Relative Humidity).

-

Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months).

-

Analysis: Assay the purity of the sample at each time point using a validated quantitative analytical method (e.g., HPLC with a calibrated standard or qNMR).[11]

Data Presentation and Interpretation

The data generated from stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical Forced Degradation Data for 2-Oxo-2-phenyl-ethanesulfonyl chloride

| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Product(s) |

| 0.1 M HCl | 24 | 85.2 | 2-Oxo-2-phenyl-ethanesulfonic acid |

| Water | 24 | 70.5 | 2-Oxo-2-phenyl-ethanesulfonic acid |

| 0.1 M NaOH | 1 | < 5 | Multiple unidentified polar products |

| 3% H₂O₂ | 24 | 92.1 | Minor unidentified products |

| 60 °C (Solid) | 48 | 95.8 | Trace decomposition products |

| UV Light (254 nm) | 8 | 89.4 | Unidentified non-polar products |

Interpretation: The hypothetical data in Table 1 suggests that 2-oxo-2-phenyl-ethanesulfonyl chloride is highly susceptible to basic hydrolysis and moderately susceptible to neutral and acidic hydrolysis. Its thermal stability in the solid state at 60 °C appears to be reasonable over 48 hours, while it shows some sensitivity to UV light.

Recommended Handling and Storage

Based on the general properties of sulfonyl chlorides and the anticipated reactivity of 2-oxo-2-phenyl-ethanesulfonyl chloride, the following handling and storage procedures are recommended:

-

Storage: Store in a cool, dry, and dark place.[13] A refrigerator or freezer is ideal for long-term storage. The container should be tightly sealed to prevent moisture ingress. An inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Handling: Handle in a well-ventilated fume hood.[14][15] Use anhydrous solvents and reagents when performing reactions.[7] Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Incompatible Materials: Avoid contact with water, strong bases, alcohols, and strong oxidizing agents.[16]

Conclusion

2-Oxo-2-phenyl-ethanesulfonyl chloride is a valuable synthetic intermediate whose utility is intrinsically linked to its stability. This guide has provided a comprehensive overview of the key factors influencing its stability under ambient conditions, with a focus on hydrolytic, thermal, and photochemical degradation pathways. The provided experimental protocols offer a robust framework for the systematic evaluation of its stability profile. By understanding and controlling the factors that lead to its degradation, researchers can ensure the integrity of this important molecule, leading to more reliable and reproducible synthetic outcomes.

References

-

King, J. F., & Lam, J. Y. L. (1992). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society, 114(5), 1743–1749. [Link]

-

King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2539-2545. [Link]

-

Iino, M., Nakanishi, H., & Matsuda, M. (1982). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of. alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry, 47(25), 4963-4966. [Link]

-

Makra, T., & Kertesz, S. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. Kinetics and Catalysis, 46(4), 513-519. [Link]

-

ACS Publications. (1982). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. [Link]

-

American Chemical Society. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. [Link]

-

Wikipedia. (n.d.). Sulfuryl chloride. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 9(5), 914–925. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Sulfenyl chloride. [Link]

-

ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

-

ETH Library. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

-

Yufeng. (2023). Sulfonyl Chlorides/Fluorides. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sulfonyl Chlorides/Fluorides [yufenggp.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Strategic Utility of 2-Oxo-2-phenyl-ethanesulfonyl Chloride in Advanced Organic Synthesis

Executive Summary

In the landscape of advanced organic synthesis and drug development, the selective protection and deprotection of reactive functional groups dictate the success of complex multi-step pathways. 2-Oxo-2-phenyl-ethanesulfonyl chloride (commonly known as phenacylsulfonyl chloride) has emerged as a highly specialized reagent, primarily serving as an advanced amine-protecting group and a versatile building block for heterocyclic and fluorinated scaffolds[1].

This technical guide explores the physicochemical properties, mechanistic synthesis, and core applications of 2-oxo-2-phenyl-ethanesulfonyl chloride. By dissecting the causality behind its reactivity—specifically its superiority over traditional tosyl groups in mild reductive cleavages—this whitepaper provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for integrating this reagent into complex synthetic workflows.

Physicochemical Profiling

Understanding the physical and chemical baseline of a reagent is critical for predicting its behavior in varied solvent systems and thermal conditions. 2-Oxo-2-phenyl-ethanesulfonyl chloride is a bifunctional molecule, possessing both a highly electrophilic sulfonyl chloride moiety and an

Table 1: Quantitative Chemical Data

| Property | Value / Description |

| Chemical Name | 2-Oxo-2-phenyl-ethanesulfonyl chloride |

| Common Synonyms | Phenacylsulfonyl chloride; |

| CAS Registry Number | 23289-99-8 |

| Molecular Formula | C₈H₇ClO₃S |

| Molecular Weight | 218.66 g/mol |

| Melting Point | 88 °C |

| Reactivity Profile | Moisture-sensitive; reacts exothermically with nucleophiles |

Mechanistic Synthesis of the Reagent

The preparation of 2-oxo-2-phenyl-ethanesulfonyl chloride relies on the selective functionalization of acetophenone. Direct sulfonation of acetophenone with fuming sulfuric acid often leads to undesired aromatic ring sulfonation due to the highly electrophilic nature of

To achieve strict

Synthetic pathway of 2-oxo-2-phenyl-ethanesulfonyl chloride from acetophenone.

Core Application: Advanced Amine Protection Strategy

The Mechanistic Advantage Over Tosyl Groups

In peptide synthesis and alkaloid derivative manufacturing (such as Venlafaxine and Methotrexate analogs), amines must be temporarily masked to prevent unwanted nucleophilic interference[4][5]. While traditional tosylamides (Ts) are highly stable, their deprotection requires harsh dissolving metal reductions (e.g., Na/liquid

The phenacylsulfonyl group solves this via electronic activation. The presence of the

Amine protection and deprotection workflow using phenacylsulfonyl chloride.

Self-Validating Experimental Protocols

Protocol A: Mild Amine Protection

-

Preparation : Dissolve the target primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the moisture-sensitive sulfonyl chloride into unreactive sulfonic acid.

-

Base Addition : Add an organic base, such as pyridine or triethylamine (1.5 eq). Causality: The base serves a dual purpose: it acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the precipitation of unreactive amine hydrochlorides, and it acts as a nucleophilic catalyst to drive the reaction forward[5].

-

Electrophile Addition : Cool the mixture to 0 °C and add 2-oxo-2-phenyl-ethanesulfonyl chloride (1.1 eq) dropwise. Causality: The nucleophilic acyl/sulfonyl substitution is highly exothermic; cooling mitigates thermal degradation and suppresses side reactions like dimerization.

-

Workup : Quench with saturated aqueous

, extract with DCM, and purify via flash chromatography to isolate the stable phenacylsulfonamide.

Protocol B: Reductive Deprotection (Zn/AcOH)

-

Solvation : Dissolve the phenacylsulfonamide in a 1:1 mixture of glacial acetic acid and a miscible co-solvent (e.g., THF). Causality: THF ensures the organic substrate remains fully dissolved, while acetic acid acts as both the proton source and the conductive reaction medium.

-

Reduction : Add freshly activated zinc dust (5.0 - 10.0 eq) in portions at room temperature. Causality: Zinc dust provides the large surface area necessary for efficient heterogeneous single-electron transfer (SET). Activation (washing with dilute HCl prior to use) removes the passive ZnO layer, ensuring immediate reactivity[4].

-

Cleavage : Stir vigorously for 2-4 hours. The

-carbonyl group facilitates electron acceptance, leading to the rapid, targeted cleavage of the S-N bond[6]. -

Isolation : Filter the mixture through Celite to remove zinc salts, neutralize the filtrate with an aqueous base, and extract the free, deprotected amine[4].

Diverse Synthetic Applications

Beyond protection strategies, the unique bifunctional nature of 2-oxo-2-phenyl-ethanesulfonyl chloride enables several advanced synthetic methodologies:

-

Heterocyclic Scaffolds : The reagent acts as a precursor for complex sulfur-containing heterocycles. Under specific electrophilic aromatic substitution conditions, the intermediate can undergo intramolecular Friedel-Crafts-type cyclization to yield benzothiophen-3(2H)-one-1,1-dioxide, a valuable synthon for biologically active flavonoid derivatives and potential cyclooxygenase-2 (COX-2) inhibitors[3].

-

Cycloaddition Reactions : The dual functionality of the molecule allows it to participate in unique cycloadditions. In the presence of electron-rich olefins like vinyl ethers, it undergoes (4+2) cycloadditions. Conversely, reactions with enamines selectively yield (2+2) cycloadducts, providing direct access to functionalized four-membered thietane rings[7].

-

Fluorinated Bioisosteres : The

-methylene protons are highly acidic due to the flanking electron-withdrawing carbonyl and sulfonyl groups. This allows for targeted electrophilic fluorination. Using reagents like diethylaminosulfur trifluoride (DAST), the carbonyl can be converted to a gem-difluoro group, yielding 2,2-difluoro-2-phenylethane-1-sulfonamide derivatives. These fluorinated motifs are highly sought after in medicinal chemistry to improve metabolic stability, increase lipophilicity, and modulate the pKa of drug candidates[8].

Conclusion

2-Oxo-2-phenyl-ethanesulfonyl chloride represents a masterclass in reagent design, leveraging adjacent functional group electronics to solve the historical bottleneck of sulfonamide deprotection. By enabling mild, room-temperature Zn/AcOH cleavage, it preserves the integrity of complex pharmaceutical intermediates. Furthermore, its utility in generating heterocycles, cycloadducts, and fluorinated bioisosteres cements its status as an indispensable tool in the modern organic chemist's repertoire.

References

-

Fieser, M., & Fieser, L. F. (1971). Reagents for Organic Synthesis Volume 3. Wiley-Interscience. 1

-

BenchChem. 2-Oxo-2-phenyl-ethanesulfonyl chloride | CAS 23289-99-8. 2

-

BenchChem. 2,2-Difluoro-2-phenylethane-1-sulfonamide. 8

-

March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition. 6

-

US Patent 6342533B1. Derivatives of (−)-venlafaxine and methods of preparing and using the same. 4

-

US Patent 5698556A. Methotrexate analogs and methods of using same. 5

-

Comptes Rendus Chimie (2014). Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone. 3

-

The Journal of Organic Chemistry (1969). Volume 34 No.10. 7

Sources

- 1. ia601401.us.archive.org [ia601401.us.archive.org]

- 2. 2-Oxo-2-phenyl-ethanesulfonyl chloride | CAS 23289-99-8 [benchchem.com]

- 3. Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives [comptes-rendus.academie-sciences.fr]

- 4. US6342533B1 - Derivatives of (â)-venlafaxine and methods of preparing and using the same - Google Patents [patents.google.com]

- 5. US5698556A - Methotrexate analogs and methods of using same - Google Patents [patents.google.com]

- 6. schoolbag.info [schoolbag.info]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. 2,2-Difluoro-2-phenylethane-1-sulfonamide | Benchchem [benchchem.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Oxo-2-phenyl-ethanesulfonyl chloride

Executive Summary

2-Oxo-2-phenyl-ethanesulfonyl chloride (CAS 23289-99-8)[1], frequently referred to in chemical literature as phenacylsulfonyl chloride[2] or benzoylmethanesulfonyl chloride[3], is a highly versatile bifunctional reagent utilized in advanced organic synthesis and medicinal chemistry. Characterized by its precise molecular weight of 218.66 g/mol and empirical formula C8H7ClO3S[4], this compound serves as a critical intermediate for the synthesis of complex sulfonamides and acts as a specialized, reductively cleavable protecting group for primary and secondary amines[5]. This whitepaper details its structural properties, mechanistic synthesis, and validated protocols for its application in drug development workflows.

Physicochemical Profiling and Structural Dynamics

The utility of 2-oxo-2-phenyl-ethanesulfonyl chloride stems from its dual reactivity centers: a highly electrophilic sulfonyl chloride group and a ketone-adjacent active methylene (phenacyl) moiety.

Table 1: Core Physicochemical Specifications

| Property | Value / Description |

| Chemical Name | 2-Oxo-2-phenyl-ethanesulfonyl chloride[1] |

| Common Synonyms | Phenacylsulfonyl chloride[2], Benzoylmethanesulfonyl chloride[3] |

| CAS Registry Number | 23289-99-8[4] |

| Molecular Formula | C8H7ClO3S[1] |

| Molecular Weight | 218.66 g/mol [4] |

| SMILES String | O=C(C1=CC=CC=C1)CS(=O)(Cl)=O[4] |

| Physical State | Solid (m.p. ~88°C)[2] |

The presence of the carbonyl group (

Mechanistic Synthesis Pathways

The de novo synthesis of 2-oxo-2-phenyl-ethanesulfonyl chloride requires careful control of electrophilic aromatic substitution and sulfonation to prevent over-reaction of the electron-rich phenyl ring.

Causality in Reagent Selection:

Direct sulfonation of acetophenone with fuming sulfuric acid often leads to uncontrolled aromatic ring sulfonation. To direct the sulfonation selectively to the

Protocol 1: Synthesis via Enol-Directed Sulfonation

-

Preparation of SO3 Complex: Slowly add sulfur trioxide to anhydrous 1,4-dioxane at 0°C under an inert argon atmosphere to form the dioxane-SO3 complex.

-

Enol Sulfonation: Introduce acetophenone dropwise to the complex. Maintain the temperature below 15°C to suppress aromatic electrophilic substitution. The reaction proceeds selectively via the enol tautomer of acetophenone[2].

-

Aqueous Workup: Quench the reaction mixture with cold water and neutralize to isolate the intermediate 2-oxo-2-phenyl-ethanesulfonic acid.

-

Chlorination: Resuspend the dried sulfonic acid intermediate in an anhydrous solvent (e.g., dichloromethane) and add a stoichiometric excess of PCl3. Reflux gently for 2-4 hours[2].

-

Purification: Evaporate the volatiles under reduced pressure and recrystallize the crude product from a suitable non-polar solvent to yield pure 2-oxo-2-phenyl-ethanesulfonyl chloride.

Enol-directed sulfonation and subsequent chlorination of acetophenone.

Applications in Drug Development: Advanced Amine Protection

In complex API (Active Pharmaceutical Ingredient) synthesis, such as the development of venlafaxine derivatives[5] or methotrexate analogs[6], primary and secondary amines must be transiently protected. Standard sulfonyl protecting groups (like tosyl or mesyl) form highly stable sulfonamides that require extremely harsh conditions for removal (e.g., dissolving metal reduction with Na/NH3 or strong acids).

The Phenacylsulfonyl Advantage:

2-Oxo-2-phenyl-ethanesulfonyl chloride forms a "phenacylsulfonamide." The unique structural feature here is the

Protocol 2: Amine Protection and Reductive Deprotection Workflow

Phase A: Protection (Self-Validating Amidation)

-

Dissolve the target amine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add an organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq), to act as an acid scavenger.

-

Cool the mixture to 0°C and add 2-oxo-2-phenyl-ethanesulfonyl chloride (1.1 eq) portion-wise[5].

-

Stir at room temperature until TLC indicates complete consumption of the starting amine.

-

Wash with 1M HCl, brine, dry over Na2SO4, and concentrate to isolate the protected phenacylsulfonamide.

Phase B: Deprotection (Reductive Cleavage)

-

Dissolve the purified phenacylsulfonamide in a mixture of glacial acetic acid and THF (1:1 v/v)[5].

-

Add activated Zinc dust (10-20 eq) in a single portion at room temperature[7].

-

Causality Note: The zinc serves as a single-electron reductant. The phenacyl ketone accepts the electron, initiating a fragmentation cascade that expels sulfur dioxide and the enolate of acetophenone, liberating the free amine[6].

-

Filter the mixture through a Celite pad to remove unreacted zinc.

-

Basify the filtrate and extract with an organic solvent to recover the deprotected amine. Self-Validation: The presence of the acetophenone byproduct in the organic phase validates the successful reductive cleavage mechanism.

Phenacylsulfonyl protection-deprotection cycle via Zn/AcOH reductive cleavage.

Handling, Stability, and Storage

As an electrophilic sulfonyl chloride, 2-oxo-2-phenyl-ethanesulfonyl chloride is inherently moisture-sensitive. Hydrolysis yields the corresponding sulfonic acid and hydrochloric acid, which degrades the reagent's purity and synthetic utility.

-

Storage: Must be stored under an inert atmosphere (nitrogen or argon) at sub-ambient temperatures (-20°C is recommended for long-term stability)[4].

-

Handling: Weigh and transfer within a glovebox or using strict Schlenk line techniques. Avoid contact with protic solvents until the desired amidation reaction is initiated.

Conclusion

The precise molecular architecture of 2-oxo-2-phenyl-ethanesulfonyl chloride (C8H7ClO3S, MW 218.66) makes it an indispensable tool in the arsenal of the synthetic chemist. By bridging the gap between robust amine protection and mild, orthogonal deprotection, it enables the construction of highly complex, polyfunctionalized pharmaceutical agents where traditional protecting groups would fail.

References

-

Fieser, L. F., & Fieser, M. (1971). Reagents for Organic Synthesis, Volume 3. Wiley-Interscience.[Link]

- Yardley, J. P., et al. (2002). Derivatives of (-)-venlafaxine and methods of preparing and using the same. U.S. Patent No. 6,342,533 B1. U.S.

- Rosowsky, A. (1997). Methotrexate analogs and methods of using same. U.S. Patent No. 5,698,556 A. U.S.

Sources

- 1. 2-Oxo-2-phenyl-ethanesulfonyl chloride | CAS 23289-99-8 [benchchem.com]

- 2. ia601401.us.archive.org [ia601401.us.archive.org]

- 3. benzoylmethanesulphonyl chloride - CAS号 23289-99-8 - 摩熵化学 [molaid.com]

- 4. 23289-99-8|2-Oxo-2-phenyl-ethanesulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. US6342533B1 - Derivatives of (â)-venlafaxine and methods of preparing and using the same - Google Patents [patents.google.com]

- 6. US5698556A - Methotrexate analogs and methods of using same - Google Patents [patents.google.com]

- 7. WO2000032555A1 - Derivatives of (+)-venlafaxine and methods of preparing and using the same - Google Patents [patents.google.com]

Alpha-Keto Sulfonyl Chloride Derivatives: Technical Guide & Applications

The following technical guide details the chemistry, synthesis, and applications of

These compounds serve as critical electrophiles in medicinal chemistry, enabling the introduction of the pharmacologically privileged

Core Entity: 2-Oxoalkanesulfonyl Chlorides (

Executive Summary

Alpha-keto sulfonyl chlorides (more formally 2-oxoalkanesulfonyl chlorides ) are a specialized class of bifunctional reagents containing a highly electrophilic chlorosulfonyl group (

-

Sulfonyl Electrophilicity: Rapid formation of sulfonamides, sulfonates, and sultams.

-

C-H Acidity: The methylene protons (

) are doubly activated by the adjacent carbonyl and sulfonyl groups (

In drug development, these derivatives are primarily utilized for two strategic purposes: as cleavable protecting groups (e.g., the Phenacylsulfonyl or "Pas" group) for amines and as synthetic precursors for

Chemical Foundation & Reactivity Profile

Structural Logic

The defining feature of this class is the

-

Enhanced Electrophilicity: The sulfonyl chloride is more reactive toward nucleophiles than standard alkyl sulfonyl chlorides due to the inductive withdrawal of the carbonyl.

-

Acidic Methylene: The

-protons are highly acidic, allowing the molecule to act as a nucleophile after deprotonation, facilitating "chameleon" reactivity (electrophile at S, nucleophile at C).

Stability Considerations

-

Hydrolytic Instability: These compounds are sensitive to moisture, hydrolyzing to the corresponding sulfonic acids (

). Storage under inert atmosphere (Ar/ -

Thermal Stability: Generally stable up to

, but they can undergo desulfonylation (loss of

Synthesis Methodologies

The synthesis of

The Modified Strecker Pathway (Standard Protocol)

This is the most reliable method for generating diverse derivatives, including the benchmark Phenacylsulfonyl chloride (

Mechanistic Insight:

-

Nucleophilic Substitution: The sulfite ion (

) displaces the halide (Cl/Br) in an -

Chlorination: The resulting sulfonate salt is treated with phosphorus pentachloride (

) or thionyl chloride (

Applications in Drug Discovery[1][2][3][4][5]

The Phenacylsulfonyl (Pas) Protecting Group

The phenacylsulfonyl group is a robust protecting group for primary and secondary amines. Its key advantage is orthogonality : it is stable to acid (TFA, HCl) and base (NaOH, piperidine), but cleaved specifically by reductive electron transfer.

-

Installation: Reaction of amine with

/ -

Stability: Survives Boc deprotection (TFA) and Fmoc deprotection (piperidine).

-

Cleavage: Zinc dust in Acetic Acid (

) or photolysis. The mechanism involves reduction of the ketone to a radical anion, followed by fragmentation of the C-S bond.

Scaffold Synthesis: Beta-Keto Sulfonamides

-Keto sulfonamides (Key Transformation:

The reaction of

-

Wolff Rearrangement: Converting to

-amino acid derivatives. -

Cyclization: Reaction with hydrazines to form sultam-fused pyrazoles.

Heterocycle Formation (Sultams)

Intramolecular cyclization of

Experimental Protocols

Protocol A: Synthesis of Phenacylsulfonyl Chloride

A validated procedure for generating the core reagent.

Reagents:

-

Phenacyl chloride (

-chloroacetophenone): 10.0 mmol -

Sodium sulfite (

): 12.0 mmol -

Phosphorus pentachloride (

): 11.0 mmol -

Solvents: Ethanol, Water, Toluene.

Step-by-Step:

-

Sulfonation: Dissolve phenacyl chloride (1.54 g) in EtOH (

). Add a solution of -

Isolation of Salt: Cool to

. The sodium phenacylsulfonate precipitates as shiny white plates. Filter, wash with cold EtOH, and dry under vacuum ( -

Chlorination: Suspend the dry sulfonate salt in anhydrous toluene (

). Add -

Reaction: Warm to room temperature and stir for 2 hours. The slurry will thin as the sulfonyl chloride forms.

-

Workup: Pour onto crushed ice (

) to quench excess -

Purification: Dry organics over

and concentrate in vacuo at-

Yield: Typically

. -

Appearance: White crystalline solid.

-

Protocol B: General Sulfonylation of Amines (Pas-Protection)

Reagents:

-

Amine substrate: 1.0 equiv

-

Phenacylsulfonyl chloride: 1.1 equiv

-

Triethylamine (

) or Pyridine: 1.5 equiv -

Solvent:

(DCM).

Step-by-Step:

-

Dissolve the amine in anhydrous DCM at

under -

Add

.[1][2] -

Add Phenacylsulfonyl chloride dropwise as a solution in DCM.

-

Stir at

for 30 mins, then warm to RT for 1 hour. -

Quench: Add dilute HCl (

) to remove excess amine/pyridine. -

Isolate: Wash organic layer with brine, dry, and concentrate. The Pas-protected amine is usually stable enough for chromatography.

Quantitative Data Summary

| Parameter | Alpha-Keto Sulfonyl Chloride ( | Standard Alkyl Sulfonyl Chloride ( |

| Reactivity (Amine) | High (Fast at | Moderate (Requires RT) |

| C-H Acidity (pKa) | ||

| Hydrolytic Stability | Low ( | Moderate |

| Cleavage Condition | Harsh Acid/Base (Hydrolytic) | |

| Primary Use | Protecting Group / Scaffold | Mesylation / Leaving Group |

References

-

Preparation of Phenacylsulfonyl Chloride

-

Phenacylsulfonyl (Pas)

-

Applications in Protease Inhibitors

- Mechanistic Overview of Sulfonyl Chlorides: Title: "Sulfonyl Chlorides and Sulfonamides in Medicinal Chemistry." Source:Merck Millipore Technical Library

-

Recent Advances in Sulfonyl Fluoride Exchange (SuFEx)

- Title: "Modular Synthesis of Alkenyl Sulfamates and Beta-Ketosulfonamides via SuFEx Click Chemistry."

- Source:Chemical Science (RSC)

-

URL:[Link]

Sources

- 1. SOLUTION PHASE SYNTHESIS OF A DIVERSE LIBRARY OF BENZISOXAZOLES UTILIZING THE [3 + 2] CYCLOADDITION OF IN SITU GENERATED NITRILE OXIDES AND ARYNES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ia601401.us.archive.org [ia601401.us.archive.org]

- 4. WO2000032555A1 - Derivatives of (+)-venlafaxine and methods of preparing and using the same - Google Patents [patents.google.com]

- 5. schoolbag.info [schoolbag.info]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Electronic properties of the phenacylsulfonyl group

An In-depth Technical Guide to the Electronic Properties of the Phenacylsulfonyl Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenacylsulfonyl group, a unique functional moiety combining the structural features of a phenacyl group and a sulfonyl group, presents a fascinating landscape of electronic properties that have been strategically exploited in medicinal chemistry and organic synthesis. Its potent electron-withdrawing nature, coupled with its capacity for hydrogen bonding and versatile reactivity, makes it a valuable pharmacophore and a functional building block. This technical guide provides a comprehensive exploration of the core electronic characteristics of the phenacylsulfonyl group, its synthesis, and its application as an enzyme inhibitor and a versatile synthetic tool. We delve into the causality behind its reactivity, supported by detailed experimental and computational protocols, to offer field-proven insights for professionals in drug discovery and chemical development.

Core Electronic and Structural Characteristics

The electronic disposition of the phenacylsulfonyl group is a synergistic product of its two constituent parts: the strongly electron-withdrawing sulfonyl moiety and the reactive phenacyl moiety.

The Dominance of the Sulfonyl Group

The sulfonyl group (-SO₂-) is the primary determinant of the electronic landscape. It consists of a central sulfur atom in a high oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to two carbon atoms (or a carbon and a nitrogen). This arrangement has profound electronic implications:

-

Strong Electron-Withdrawing Nature: The high electronegativity of the oxygen atoms makes the sulfur atom highly electrophilic and pulls electron density away from the rest of the molecule. This powerful inductive (-I) and resonance (-M) effect significantly influences the acidity of adjacent protons and the overall electronic distribution.[1][2] The Hammett constants for the closely related methylsulfonyl group (σ-meta = 0.68, σ-para = 0.72) quantitatively underscore this potent electron-withdrawing capability, placing it among the strongest deactivating groups.[3][4]

-

Molecular Geometry and Polarity: The sulfonyl group adopts a stable tetrahedral geometry. The sulfur-oxygen bonds are highly polarized, with significant partial negative charge on the oxygens and a partial positive charge on the sulfur.[5] This polarity allows the sulfonyl oxygens to act as effective hydrogen bond acceptors, a critical interaction for binding to biological targets like enzyme active sites.[6][7]

-

Valency and Bonding: Traditionally, the bonding in sulfonyl groups was depicted with d-orbital participation from sulfur to accommodate more than eight valence electrons. However, modern computational and crystallographic studies support a model of highly polarized single bonds (S⁺-O⁻) augmented by hyperconjugation, which does not require significant d-orbital involvement or formal violation of the octet rule.[5][8]

The Contribution of the Phenacyl Moiety

The phenacyl group (C₆H₅C(O)CH₂–) introduces additional layers of functionality and reactivity:

-

The α-Methylene Group: The methylene (CH₂) protons positioned between the carbonyl and sulfonyl groups are highly acidic due to the combined electron-withdrawing power of both groups. This facilitates the formation of a stabilized α-sulfonyl carbanion, a key intermediate in various carbon-carbon bond-forming reactions.

-

Reactivity Hub: The carbonyl group provides a site for nucleophilic attack, while the entire phenacyl group can act as a leaving group or a protecting group in synthetic transformations.[9][10]

The interplay between these two moieties results in a functional group with a unique profile: strongly electron-deficient, capable of stabilizing an adjacent carbanion, and primed for diverse chemical transformations.

Synthesis and Characterization of Phenacylsulfonyl Compounds

The synthesis of phenacylsulfonyl derivatives typically involves the reaction of a nucleophile with a phenacylsulfonyl halide or the reaction of a phenacyl halide with a sulfinate salt. A common approach is the nucleophilic substitution of phenacylsulfonyl chloride with an amine or alcohol.

Representative Synthetic Protocol: Synthesis of N-Benzyl-1-phenyl-2-(phenylsulfonyl)ethan-1-one

This protocol describes the synthesis of a representative N-phenacylsulfonamide, a common scaffold in medicinal chemistry.

Materials:

-

Phenacylsulfonyl chloride

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve phenacylsulfonyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Nucleophile Addition: Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate the filtrate in vacuo to yield the crude product. Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-1-phenyl-2-(phenylsulfonyl)ethan-1-one.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere prevents the reaction of reagents with atmospheric moisture.

-

Triethylamine: This tertiary amine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

0 °C Addition: The initial cooling and slow addition of the amine help to control the exothermic nature of the reaction.

-

Aqueous Work-up: The sodium bicarbonate wash removes any unreacted acid chloride and the HCl salt of triethylamine. The brine wash removes residual water from the organic layer.

Diagram: Synthetic Workflow for N-Phenacylsulfonamide

Caption: A generalized workflow for the synthesis of N-phenacylsulfonamides.

Spectroscopic and Computational Characterization

Structural confirmation and electronic property analysis rely on a combination of spectroscopic techniques and computational modeling.

Table 1: Predicted Spectroscopic Data for a Representative Phenacylsulfonyl Compound

| Parameter | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |

| Phenacyl CH₂ | ~4.5 - 5.0 (s, 2H) | ~60 - 65 | - |

| Aromatic H | ~7.4 - 8.0 (m) | ~128 - 140 | 3100 - 3000 (C-H stretch) 1600 - 1450 (C=C stretch) |

| Carbonyl C=O | - | ~190 - 195 | ~1690 (strong stretch) |

| Sulfonyl S=O | - | - | ~1350 & ~1160 (asymmetric & symmetric stretch) |

| Note: Predicted values are based on data for structurally related compounds.[11][12][13] Chemical shifts are relative to TMS. |

Computational Analysis Protocol: DFT Calculations

Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure, orbital energies, and reactivity of molecules.[14][15]

Methodology:

-

Geometry Optimization: The molecular structure is optimized to its lowest energy conformation using a functional like B3LYP with a basis set such as 6-311++G(d,p).[13][14] A frequency analysis is performed to confirm the structure is a true minimum.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The LUMO is typically centered on the electrophilic sulfur atom and the carbonyl carbon, indicating the sites most susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[16]

-

Electrostatic Potential (ESP) Mapping: An ESP map is generated to visualize the charge distribution across the molecule, highlighting electron-rich (red) and electron-poor (blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively.

Diagram: Computational Analysis Workflow

Caption: A typical workflow for the computational analysis of a phenacylsulfonyl derivative.

Applications in Medicinal Chemistry

The unique electronic properties of the phenacylsulfonyl group make it a privileged scaffold in drug design, particularly for the development of enzyme inhibitors.[7][17] The sulfonyl group can act as a bioisostere for carbonyl or phosphate groups and its oxygens serve as key hydrogen bond acceptors to anchor the molecule within a protein's active site.[6]

Covalent and Non-Covalent Enzyme Inhibition

Phenacylsulfonyl derivatives have been shown to act as both reversible and irreversible enzyme inhibitors.

-

Covalent Inhibition: The electrophilic sulfur atom of the sulfonyl group can be attacked by a nucleophilic residue (e.g., serine, cysteine) in an enzyme's active site, leading to the formation of a stable covalent bond and irreversible inactivation of the enzyme. Phenylmethanesulfonyl fluoride, a related compound, is a classic example of a covalent inhibitor of serine proteases.[18]

-

Non-Covalent Inhibition: More commonly, the phenacylsulfonyl moiety engages in a network of non-covalent interactions. The sulfonyl oxygens form hydrogen bonds, while the phenyl rings can participate in π-π stacking or hydrophobic interactions. This mode of binding is crucial for inhibitors of enzymes like carbonic anhydrases, cholinesterases, and microsomal prostaglandin E2 synthase-1 (mPGES-1).[19][20][21]

Diagram: Hypothetical Enzyme Inhibition by a Phenacylsulfonyl Derivative

Caption: Modes of enzyme inhibition by phenacylsulfonyl compounds.

Applications in Organic Synthesis

Beyond its role in medicinal chemistry, the phenacylsulfonyl group is a versatile tool in organic synthesis.

Protecting Group Chemistry

The phenacyl group itself is a well-established protecting group for thiols and amines, particularly in peptide synthesis.[9][10] It is stable under various conditions but can be cleaved selectively. The presence of the sulfonyl group can modulate the stability and cleavage conditions of such protecting groups. A protecting group is a reversibly formed derivative of a functional group that masks its reactivity during a chemical transformation elsewhere in the molecule.[22]

Building Block for Complex Molecules

The ability to form a stable α-sulfonyl carbanion makes phenacylsulfonyl compounds valuable C-nucleophiles. They can participate in a range of reactions, including:

-

Alkylation and Acylation: Reaction with electrophiles to form more complex structures.

-

Michael Additions: Conjugate addition to α,β-unsaturated systems.

-

Precursors to Alkenes: The sulfonyl group can be eliminated under basic conditions (Julia-Lythgoe olefination and its variations) to form alkenes.

These reactions leverage the electronic properties of the group to facilitate the construction of intricate molecular architectures.[23]

Conclusion

The phenacylsulfonyl group is a powerful and versatile functional moiety whose utility is deeply rooted in its fundamental electronic properties. The strong electron-withdrawing nature of the sulfonyl group, combined with the reactivity of the phenacyl component, creates a scaffold that is both electronically predictable and synthetically flexible. For researchers in drug development, it offers a proven pharmacophore for designing potent enzyme inhibitors through strategic hydrogen bonding and hydrophobic interactions. For synthetic chemists, it serves as a valuable building block and a tunable functional group for constructing complex molecules. A thorough understanding of its electronic structure, reactivity, and characterization, as outlined in this guide, is essential for fully harnessing its potential in advancing chemical and biomedical sciences.

References

- (Reference details to be populated

- Hussain, S., et al. (2018). Synthesis, enzyme inhibition and molecular docking studies of 1- arylsulfonyl-4-Phenylpiperazine derivatives.

- Alam, M. M., et al. (n.d.).

- BenchChem. (2025).

-

Koumbis, A. E., et al. (2005). Formation of new alkynyl(phenyl)iodonium salts and their use in the synthesis of phenylsulfonyl indenes and acetylenes. Molecules, 10(10), 1340-1350. [Link]

-

(1982). Phenylalkylsulfonyl derivatives as covalent inhibitors of penicillin amidase. PubMed. [Link]

-

Koumbis, A. E., et al. (2005). Formation of New Alkynyl(phenyl)iodonium Salts and Their Use in the Synthesis of Phenylsulfonyl Indenes and Acetylenes. MDPI. [Link]

-

(2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. PubMed. [Link]

-

(2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

-

(2002). Synthesis of N-arylsulfonyl DL-phenylserine Derivatives Exhibiting Anti-Inflammatory Activity in Experimental Studies. PubMed. [Link]

-

(2011). Design and synthesis of N-phenylacetyl (sulfonyl) 4,5-dihydropyrazole derivatives as potential antitumor agents. PubMed. [Link]

- BenchChem. (2025). Spectroscopic Profile of O-Phenolsulfonic Acid: A Technical Guide. BenchChem.

-

(2007). Electronic structure of the sulfonyl and phosphonyl groups: a computational and crystallographic study. PubMed. [Link]

- BenchChem. (2025). Spectroscopic Analysis for Structural Confirmation of N-(2-iodophenyl)

- (2025). Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis.

-

(n.d.). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. ResearchGate. [Link]

-

D. H. Williams, I. Fleming. (2007). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Organic & Biomolecular Chemistry. [Link]

- Schwarzenbach, G., et al. (n.d.). Selected Hammett substituent constants and susceptibility factors. University of Colorado Boulder.

- (n.d.). Hammett constants for some common substituents. University of California, Irvine.

-

Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]

-

(n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]

- BenchChem. (2025). The Sulfonyl Group: A Cornerstone in Modern Drug Discovery. BenchChem.

-

(2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

-

(n.d.). Protective Groups. Organic Chemistry Portal. [Link]

- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.

-

(n.d.). The Hammett Equation. University of Wisconsin-Platteville. [Link]

-

(n.d.). Application of Sulfonyl in Drug Design. ResearchGate. [Link]

-

(n.d.). Protecting groups in organic synthesis. NPTEL. [Link]

-

(2014). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. Fraunhofer-Publica. [Link]

-

(2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI. [Link]

-

(2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]

- (2025). Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study.

-

(n.d.). Selected syntheses and reactions of sulfones. ResearchGate. [Link]

-

(2004). Resonance and field/inductive substituent effects on the gas-phase acidities of para-substituted phenols: A direct approach employing density functional theory. ResearchGate. [Link]

-

(n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

- BenchChem. (2025).

-

Ng, W. (2022). Brief History of Electronic Structure Calculations in Computational Chemistry. Journal of Nanotechnology Research. [Link]

-

(2024). Structural Characteristics, Electronic Properties, and Coupling Behavior of 12-4-12, 12-3-12, 12-2-12 Cationic Surfactants: A First-Principles Computational Investigation and Experimental Raman Spectroscopy. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. global.oup.com [global.oup.com]

- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 5. Electronic structure of the sulfonyl and phosphonyl groups: a computational and crystallographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fortunejournals.com [fortunejournals.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Phenylalkylsulfonyl derivatives as covalent inhibitors of penicillin amidase [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. organic-chemistry.org [organic-chemistry.org]

- 23. Formation of new alkynyl(phenyl)iodonium salts and their use in the synthesis of phenylsulfonyl indenes and acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standard protocol for sulfonylation using 2-Oxo-2-phenyl-ethanesulfonyl chloride

Application Note: Chemoselective Amine Protection and Orthogonal Deprotection via 2-Oxo-2-phenyl-ethanesulfonyl Chloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodological Protocol & Mechanistic Guide.

Executive Summary

In complex multistep drug synthesis, the protection of primary and secondary amines is a critical bottleneck. While standard sulfonyl protecting groups (such as tosyl or mesyl) offer excellent stability, their removal requires harshly acidic or severely reductive conditions (e.g., Na/NH₃ or LiAlH₄) that frequently degrade sensitive molecular architectures[1].

To circumvent this, 2-Oxo-2-phenyl-ethanesulfonyl chloride (commonly known as phenacylsulfonyl chloride or PacSO₂Cl) serves as a highly specialized, orthogonal amine protecting reagent[2]. Pioneered by Hendrickson and Bergeron, the resulting phenacylsulfonamide is stable to a wide array of bases and nucleophiles but can be cleaved under exceptionally mild reductive conditions using zinc dust and acetic acid[3][4]. This application note details the mechanistic rationale, quantitative advantages, and self-validating experimental protocols for utilizing this reagent.

Mechanistic Rationale: The Causality of Reagent Selection

As a Senior Application Scientist, it is vital to understand why a reagent behaves the way it does, rather than just knowing how to use it.

-

The Protection Phase: 2-Oxo-2-phenyl-ethanesulfonyl chloride is a highly electrophilic sulfonylating agent. In the presence of a mild non-nucleophilic base (like pyridine or triethylamine), it reacts rapidly with amines to form a robust sulfonamide linkage.

-

The Deprotection Phase (Causality of Cleavage): The genius of the phenacylsulfonyl group lies in its